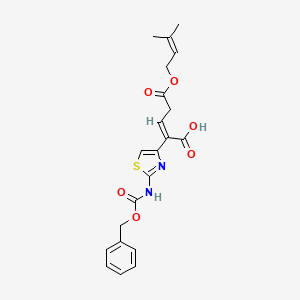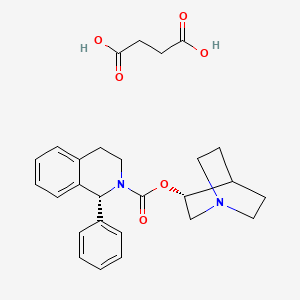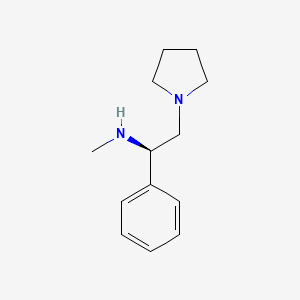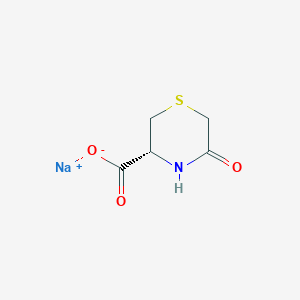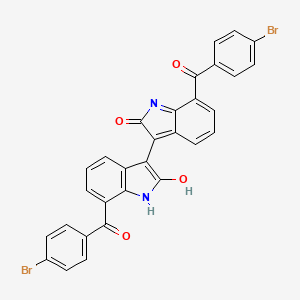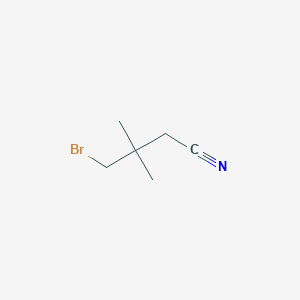![molecular formula C12H23NO7 B1147487 (2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid CAS No. 34393-18-5](/img/structure/B1147487.png)
(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid is a compound composed of fructose and leucine, which are linked together to form a mixture of diastereomers. This compound is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is an Amadori compound, which means it is formed through the reaction of an amino acid with a reducing sugar, leading to the formation of a stable ketoamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fructose-leucine can be synthesized through the reaction of fructose with leucine under specific conditions. The reaction typically involves heating the mixture of fructose and leucine in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired diastereomers.
Industrial Production Methods: Industrial production of fructose-leucine involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of advanced techniques like chromatography can help in separating the diastereomers and ensuring the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Fructose-leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl groups in fructose and the amino group in leucine.
Common Reagents and Conditions: Common reagents used in the reactions of fructose-leucine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed: The major products formed from the reactions of fructose-leucine depend on the type of reaction and the reagents used. For example, oxidation of fructose-leucine can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Fructose-leucine has a wide range of applications in scientific research. It is used in studies related to cellular adhesion, cancer metastasis, and apoptosis. The compound has been shown to inhibit cancer metastasis and induce apoptosis, making it a valuable tool in cancer research. Additionally, fructose-leucine is used in studies on glycolysis and gluconeogenesis, as it acts as an agonist of the enzymes fructose-1,6-bisphosphatase and fructose-2,6-bisphosphatase .
Wirkmechanismus
The mechanism of action of fructose-leucine involves its interaction with specific enzymes and molecular targets. As an agonist of fructose-1,6-bisphosphatase and fructose-2,6-bisphosphatase, fructose-leucine increases the rate of glycolysis and gluconeogenesis. It also enhances the activity of insulin and glucagon, which are hormones that regulate glucose metabolism . The compound’s ability to alter cellular adhesion and inhibit cancer metastasis is attributed to its interaction with cellular adhesion molecules and signaling pathways involved in cell migration and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Fructose-leucine can be compared with other Amadori compounds, such as fructose-tryptophan and fructose-lysine. These compounds share similar structural features and formation mechanisms but differ in their specific amino acid components. The uniqueness of fructose-leucine lies in its specific combination of fructose and leucine, which imparts distinct biological activities and research applications. Other similar compounds include N-(1-Deoxy-D-fructos-1-yl)-L-leucine and (S)-1-[(1-Carboxy-3-methylbutyl)amino]-1-deoxy-D-fructose .
Eigenschaften
CAS-Nummer |
34393-18-5 |
|---|---|
Molekularformel |
C12H23NO7 |
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(12(19)20)13-4-8(15)10(17)11(18)9(16)5-14/h6-7,9-11,13-14,16-18H,3-5H2,1-2H3,(H,19,20)/t7-,9+,10+,11+/m0/s1 |
InChI-Schlüssel |
BUGJJLOUCDBMAS-AYHFEMFVSA-N |
SMILES |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
Synonyme |
N-(1-Deoxy-D-fructos-1-yl)-L-leucine; (S)-1-[(1-Carboxy-3-methylbutyl)amino]-1-deoxy-D-fructose; D-1-[(L-1-Carboxy-3-methylbutyl)amino]-1-deoxy-fructose; 1-Deoxy-1-L-leucino-D-fructose; Fructoseleucine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
